iNOS vs. eNOS Selectivity Ratio: 9-Fold Advantage Over Closest Isothiourea Analogs
S-(2-Fluoroethyl)isothiourea (compound 3a) exhibits a 9-fold higher selectivity for inducible NOS (iNOS) compared to endothelial NOS (eNOS), as directly determined in the same study that evaluated its closest structural analog, S-methylisothiourea (1a) [1]. This selectivity ratio substantially exceeds that of S-methylisothiourea (iNOS/eNOS Ki ratio = 120 nM / 200 nM = 1.67) , S-ethylisothiourea (iNOS Ki = 17 nM, eNOS Ki = 36 nM; ratio = 2.1) [2], and S-aminoethylisothiourea (iNOS Ki ≈ 590 nM, eNOS Ki ≈ 2100 nM; ratio ≈ 3.6) . The quantitative iNOS/eNOS selectivity ranking is: S-(2-fluoroethyl)isothiourea (9.0) > AEITU (3.6) > EITU (2.1) > SMT (1.67).
S-Methylisothiourea: 1.67-fold
S-Ethylisothiourea: 2.1-fold
S-Aminoethylisothiourea: ~3.6-fold
| Evidence Dimension | iNOS vs. eNOS selectivity ratio |
|---|---|
| Target Compound Data | 9-fold (iNOS/eNOS selectivity ratio = 9.0) |
| Comparator Or Baseline | S-methylisothiourea (SMT): ratio = 1.67 (Ki iNOS 120 nM, eNOS 200 nM); S-ethylisothiourea (EITU): ratio = 2.1 (Ki iNOS 17 nM, eNOS 36 nM); S-aminoethylisothiourea (AEITU): ratio ≈ 3.6 (Ki iNOS ≈ 590 nM, eNOS ≈ 2100 nM) |
| Quantified Difference | 5.4-fold greater selectivity than SMT; 4.3-fold greater than EITU; 2.5-fold greater than AEITU |
| Conditions | Purified human NOS isoforms; Ki determination using radiolabeled L-arginine to L-citrulline conversion assay (Zhang et al. 1996 for fluoroethyl and methyl analogs; Garvey et al. 1994 for ethyl analog; various sources for AEITU) |
Why This Matters
Higher iNOS selectivity reduces confounding effects from constitutive eNOS inhibition in experimental models, making S-(2-fluoroethyl)isothiourea the preferred choice for studies requiring isoform-specific pharmacological dissection of iNOS-mediated pathways.
- [1] Zhang J, McCarthy TJ, Moore WM, Currie MG, Welch MJ. Synthesis and evaluation of two positron-labeled nitric oxide synthase inhibitors, S-[11C]methylisothiourea and S-(2-[18F]fluoroethyl)isothiourea, as potential positron emission tomography tracers. J Med Chem. 1996;39(26):5110-5118. doi:10.1021/jm960481q View Source
- [2] Garvey EP, Oplinger JA, Tanoury GJ, et al. Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. J Biol Chem. 1994;269(43):26669-26676. PMID: 7523410. View Source
